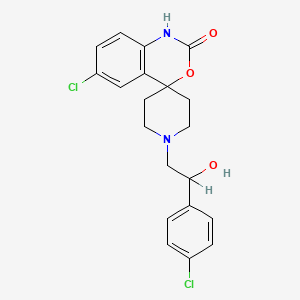
Spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one, 6-chloro-1'-(2-(4-chlorophenyl)-2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzoxazine ring fused with a piperidine ring, and it includes chloro and hydroxyethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.
Spiro Compound Formation: The spiro linkage is often formed through cyclization reactions.
Introduction of Substituents: Chlorination and hydroxyethylation can be introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring.
Substitution: Halogen substitution reactions may occur at the chloro substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: Known for their biological activity and use in drug development.
Spirocyclic Piperidines: Often studied for their pharmacological properties.
Uniqueness
What sets “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” apart is its unique combination of a benzoxazine and piperidine ring, along with specific chloro and hydroxyethyl substituents, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
85732-29-2 |
|---|---|
Fórmula molecular |
C20H20Cl2N2O3 |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
6-chloro-1'-[2-(4-chlorophenyl)-2-hydroxyethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-14-3-1-13(2-4-14)18(25)12-24-9-7-20(8-10-24)16-11-15(22)5-6-17(16)23-19(26)27-20/h1-6,11,18,25H,7-10,12H2,(H,23,26) |
Clave InChI |
JJXDNNMLJYAARO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C3=C(C=CC(=C3)Cl)NC(=O)O2)CC(C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


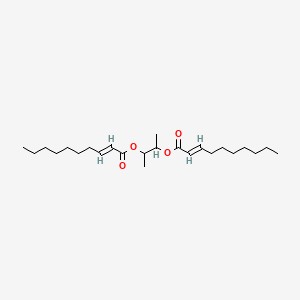

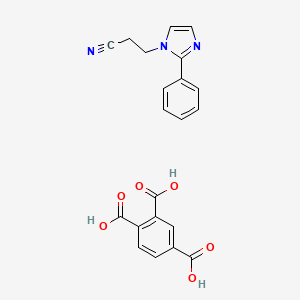
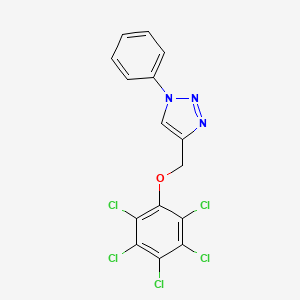
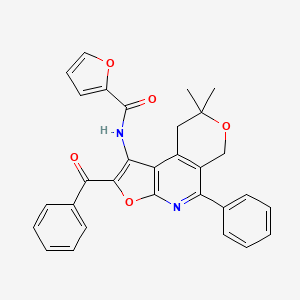
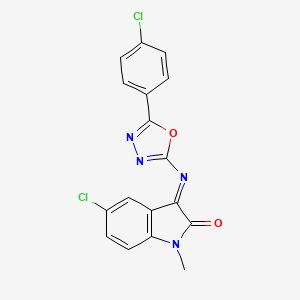

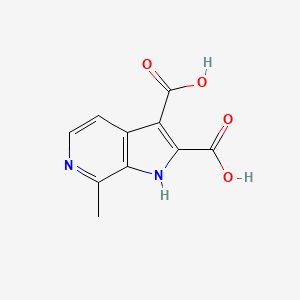





![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
